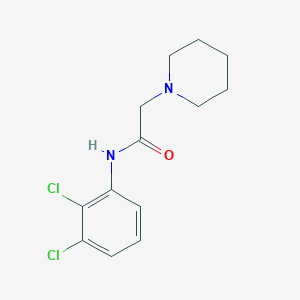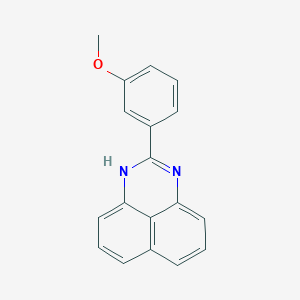
2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide, also known as VX-765, is a potent and selective inhibitor of caspase-1. Caspase-1 is a key enzyme involved in the inflammatory response and is implicated in the pathogenesis of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. VX-765 has been extensively studied for its potential therapeutic applications in these and other diseases.
Mécanisme D'action
2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide is a selective inhibitor of caspase-1, an enzyme involved in the inflammatory response. Caspase-1 is responsible for the activation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). By inhibiting caspase-1, 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide reduces the production of these cytokines and thereby reduces inflammation.
Biochemical and physiological effects:
2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide has been shown to have anti-inflammatory effects in various preclinical models. In a model of sepsis, 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide reduced the production of pro-inflammatory cytokines and improved survival. In a model of acute lung injury, 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide reduced inflammation and improved lung function. 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide has also been shown to reduce the accumulation of amyloid beta in the brains of transgenic mice, suggesting a potential therapeutic role in Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide is its selectivity for caspase-1, which reduces the risk of off-target effects. However, 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide has a relatively short half-life and may require frequent dosing to maintain therapeutic levels. Additionally, 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide has poor solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide. One area of interest is the potential therapeutic role of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide in neuroinflammatory disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide in combination with other anti-inflammatory agents to enhance its therapeutic effects. Finally, further research is needed to optimize the pharmacokinetic properties of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide to improve its efficacy and reduce the need for frequent dosing.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide involves several steps, starting with the reaction of 4-chloro-3,5-dimethylphenol with cyclooctylamine to form the corresponding amine. This amine is then reacted with acetic anhydride to form the acetamide derivative. Finally, the phenoxy group is introduced by reacting the acetamide with 4-chlorophenol in the presence of a base.
Applications De Recherche Scientifique
2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide has shown promise in the treatment of Alzheimer's disease, Parkinson's disease, multiple sclerosis, and other neuroinflammatory disorders. 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide has also been shown to have anti-inflammatory effects in models of sepsis, acute lung injury, and other inflammatory disorders.
Propriétés
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClNO2/c1-13-10-16(11-14(2)18(13)19)22-12-17(21)20-15-8-6-4-3-5-7-9-15/h10-11,15H,3-9,12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZVCNQADKIATQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5853726.png)

![4-({3-methyl-4-[(phenylacetyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5853745.png)

![3-[1-(5-chloro-2-hydroxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5853767.png)

![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5853778.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5853782.png)

![2-hydroxy-N-{3-[4-(methylthio)phenyl]acryloyl}benzamide](/img/structure/B5853800.png)


![1-[3-(4-methoxyphenoxy)propanoyl]piperidine](/img/structure/B5853817.png)
